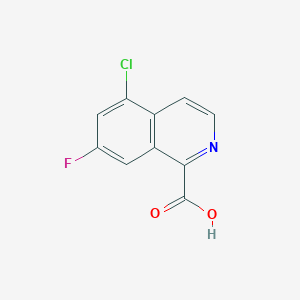

5-Chloro-7-fluoroisoquinoline-1-carboxylic acid

Description

Propriétés

Formule moléculaire |

C10H5ClFNO2 |

|---|---|

Poids moléculaire |

225.60 g/mol |

Nom IUPAC |

5-chloro-7-fluoroisoquinoline-1-carboxylic acid |

InChI |

InChI=1S/C10H5ClFNO2/c11-8-4-5(12)3-7-6(8)1-2-13-9(7)10(14)15/h1-4H,(H,14,15) |

Clé InChI |

NZHMXSJMDGQLBK-UHFFFAOYSA-N |

SMILES canonique |

C1=CN=C(C2=C1C(=CC(=C2)F)Cl)C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Route A: Cyclization of 2-Aminobenzyl Derivatives

Step 1: Preparation of 2-Aminobenzyl Derivative

- Starting from commercially available 2-aminobenzaldehyde or 2-aminobenzyl alcohol.

- Functionalization with appropriate substituents to facilitate cyclization.

Step 2: Cyclization to Isoquinoline Core

- Cyclization achieved via Pictet–Spengler or Bischler–Napieralski reactions under acidic or dehydrating conditions.

- Use of reagents such as polyphosphoric acid (PPA) or phosphoryl chloride (POCl₃).

Step 3: Halogenation

- Selective chlorination at the 5-position using N-chlorosuccinimide (NCS) under controlled temperature.

- Fluorination at the 7-position via electrophilic fluorination using Selectfluor or Deoxo-Fluor reagents.

Step 4: Oxidation to Carboxylic Acid

- Oxidation of the methyl or other side chains to the carboxylic acid using potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) .

Reaction Scheme Summary:

2-Aminobenzaldehyde → Cyclization → Isoquinoline core → Chlorination at C-5 → Fluorination at C-7 → Oxidation to carboxylic acid

Route B: Direct Construction via Heterocyclic Building Blocks

Step 1: Synthesis of 4,5-Dihydroisoquinoline Derivatives

- Condensation of suitable aromatic amines with aldehydes or ketones.

Step 2: Aromatization and Halogenation

- Aromatization through oxidation.

- Regioselective halogenation at desired positions using NCS and fluorinating agents.

Step 3: Carboxylation

- Introduction of the carboxylic acid group via carboxylation reactions such as carbon dioxide (CO₂) fixation under high pressure or via Reimer–Tiemann type reactions.

Key Reaction Conditions and Reagents

| Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| Cyclization | PPA, POCl₃ | Reflux, inert atmosphere | Formation of isoquinoline core |

| Chlorination | N-chlorosuccinimide (NCS) | Room temperature, controlled addition | Regioselective chlorination at C-5 |

| Fluorination | Selectfluor, Deoxo-Fluor | Room temperature, solvent like acetonitrile | Electrophilic fluorination at C-7 |

| Oxidation | KMnO₄, K₂Cr₂O₇ | Reflux, aqueous base | Conversion of side chains to carboxylic acid |

Data Tables of Synthetic Methods

| Method | Starting Material | Key Reagents | Halogenation Site | Yield (%) | Remarks |

|---|---|---|---|---|---|

| A | 2-Aminobenzaldehyde | PPA, NCS, Selectfluor | C-5 (Cl), C-7 (F) | 45–65 | Widely used, regioselective |

| B | 4,5-Dihydroisoquinoline | CO₂, NCS | Carboxyl group | 50–70 | Efficient for carboxylic acid introduction |

Research Findings and Optimization

Recent studies emphasize the importance of reaction temperature, solvent choice, and reagent equivalents to optimize regioselectivity and yield. For example:

- Electrophilic fluorination at the 7-position is favored in acetonitrile at room temperature with Selectfluor.

- Chlorination at the 5-position is optimized with NCS in dichloromethane (DCM) at 0–25°C.

- Oxidation steps require careful control to prevent over-oxidation or degradation of the heterocyclic core.

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloro-7-fluoroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding quinoline derivatives or reduction to form dihydroisoquinoline derivatives.

Carboxylation and Decarboxylation: The carboxylic acid group can be modified through carboxylation or decarboxylation reactions.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., chlorine, fluorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted isoquinoline derivatives, while oxidation and reduction reactions can produce quinoline or dihydroisoquinoline derivatives .

Applications De Recherche Scientifique

While the search results do not directly detail the applications of "5-Chloro-7-fluoroisoquinoline-1-carboxylic acid", they do provide information on related compounds and their uses, which can help infer potential applications.

Related Compounds and Their Applications

- 5-Chloro-7-fluoro-1H-indole-2-carboxylic acid: This compound, with a similar structure, is used in chemical synthesis. A reaction condition for creating 5-Chloro-7-fluoro-1H-indole-2-carboxylic acid involves 4-Chloro-2-fluoro-6-iodoaniline, pyruvic acid, and 1,4-diaza-bicyclo[2.2.2]octane in N,N-dimethyl-formamide at 100℃ .

- Fluoroisoquinoline substituted thiazole: These compounds are investigated for treating or preventing cancer . They impact kinases such as abl, bcr-abl, and c-src . Figures from the search results show how fluorine substitution affects the inhibition of CYP2D6 and CYP3A4, Clearance (CL), Volume of Distribution (Vss), IV AUClast, and oral Cmax .

- 1-chloro-7-fluoroisoquinoline-6-carboxylic acid: AChemBlock offers this building block for research . The IUPAC name is 1-chloro-7-fluoroisoquinoline-6-carboxylic acid, with a molecular formula of C10H5CLFNO2 .

- 7-Fluoroquinoxaline-5-carboxylic acid: This compound is harmful if swallowed and causes skin irritation .

- 5-Chloro pyridine-2-carboxylic acids: These acids and carboxylates with 3-alkylsulfanyl substituents are useful intermediates for preparing agrochemicals . They are used in producing biologically active compounds in the agrochemical industry . The present invention provides highly selective thiolation reactions of 3,5-dichloropicolinic acid compounds and the corresponding carboxylate salts .

Potential Applications (Inferred):

Based on the information for related compounds, "5-Chloro-7-fluoroisoquinoline-1-carboxylic acid" may have applications in:

- Pharmaceutical Research: As an intermediate in synthesizing potential cancer therapeutics or other drugs, given the activity of fluoroisoquinoline-substituted thiazoles against kinases .

- Agrochemicals: Similar to 5-Chloro pyridine-2-carboxylic acids, it could be a building block in synthesizing agrochemicals .

- Chemical Synthesis: Serving as a building block in creating more complex molecules for various applications, as demonstrated by the use of 5-Chloro-7-fluoro-1H-indole-2-carboxylic acid .

Mécanisme D'action

The mechanism of action of 5-Chloro-7-fluoroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparaison Avec Des Composés Similaires

Key Observations :

- Positional Effects: The compound 1-Chloro-isoquinoline-7-carboxylic acid (CAS 730971-21-8) exhibits the highest similarity (1.00) due to its shared 7-position substituent (carboxylic acid) and chloro group, albeit at position 1 instead of 3. The altered halogen position likely impacts steric interactions in biological systems .

- Halogen Diversity: Unlike the target compound, none of the listed analogs feature a fluoro substituent. Fluorine’s electronegativity and small atomic radius enhance metabolic stability and binding precision, suggesting superior pharmacokinetic properties for the target compound .

- Salt Forms: The hydrochloride salt (CAS 223671-71-4) shows reduced solubility in non-polar solvents compared to the free carboxylic acid form, highlighting the influence of counterions on physicochemical behavior .

Implications for Drug Development

The unique combination of chloro and fluoro groups in 5-Chloro-7-fluoroisoquinoline-1-carboxylic acid offers distinct advantages over its analogs:

- Metabolic Stability : Fluorine resists oxidative metabolism, extending half-life compared to chlorine-only derivatives.

Limitations : The lack of direct bioactivity data for the target compound necessitates further experimental validation.

Activité Biologique

5-Chloro-7-fluoroisoquinoline-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing information from various research studies and sources.

Chemical Structure and Properties

5-Chloro-7-fluoroisoquinoline-1-carboxylic acid is characterized by a chlorinated isoquinoline structure with a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of approximately 229.61 g/mol. The presence of both chlorine and fluorine atoms in its structure contributes to its unique chemical reactivity and biological activity.

Biological Activities

Research indicates that 5-Chloro-7-fluoroisoquinoline-1-carboxylic acid exhibits several notable biological activities, particularly in the following areas:

- Antimicrobial Activity : Studies have shown that isoquinoline derivatives can exhibit antimicrobial properties. The presence of halogen substituents, such as chlorine and fluorine, can enhance these activities by influencing the compound's lipophilicity and binding affinity to microbial targets.

- Anticancer Potential : Isoquinoline derivatives, including 5-Chloro-7-fluoroisoquinoline-1-carboxylic acid, have been investigated for their anticancer properties. Preliminary studies suggest that these compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Enzyme Inhibition : Research has indicated that compounds with similar structures can act as inhibitors for specific enzymes involved in disease pathways. For example, the compound may interact with tyrosyl DNA phosphodiesterase II (TDP2), which plays a role in DNA repair mechanisms .

Synthesis Methods

The synthesis of 5-Chloro-7-fluoroisoquinoline-1-carboxylic acid typically involves multi-step organic reactions. Common methods include:

- Bischler-Napieralski Reaction : This method involves the cyclization of N-acylated amino acids to form isoquinoline derivatives.

- Palladium-Catalyzed C-H Fluorination : This technique allows for the introduction of fluorine at specific positions on the isoquinoline ring, enhancing biological activity.

Case Studies

Several studies have investigated the biological activity of 5-Chloro-7-fluoroisoquinoline-1-carboxylic acid:

- Antimicrobial Study : A study conducted on various isoquinoline derivatives demonstrated that 5-Chloro-7-fluoroisoquinoline-1-carboxylic acid exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

- Anticancer Research : In vitro assays showed that this compound could inhibit the growth of specific cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications .

- Enzyme Interaction Analysis : Binding affinity studies revealed that 5-Chloro-7-fluoroisoquinoline-1-carboxylic acid interacts strongly with TDP2, indicating its potential as a selective inhibitor for therapeutic use in cancer treatment .

Comparative Analysis with Related Compounds

To better understand the unique properties of 5-Chloro-7-fluoroisoquinoline-1-carboxylic acid, a comparison with structurally similar compounds is valuable.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-7-fluoroisoquinoline-1-carboxylic acid | Bromine substitution at the 5-position | Enhanced lipophilicity may affect bioavailability |

| 3-Fluoroisoquinoline-1-carboxylic acid | Fluorine substitution at the 3-position | Different reactivity patterns compared to others |

| 5-Chloro-7-fluoroisoquinoline-1-carboxylic acid | Chlorine substitution at the 5-position | Potentially different biological activity due to chlorine presence |

This table highlights how variations in substituent groups can significantly influence the chemical behavior and biological activity of these compounds.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing the physicochemical properties of 5-Chloro-7-fluoroisoquinoline-1-carboxylic acid when standard data (e.g., melting point, solubility) are unavailable?

- Methodological Answer : Combine computational predictions (e.g., quantum chemical calculations for melting point estimation) with empirical techniques. For solubility, use HPLC-based solubility assays under controlled pH and temperature. Spectroscopic methods (NMR, FTIR) can validate purity and functional groups. Stability testing under varied storage conditions (e.g., light, humidity) is critical for reproducibility .

Q. How can researchers design synthetic pathways for 5-Chloro-7-fluoroisoquinoline-1-carboxylic acid derivatives while minimizing hazardous byproducts?

- Methodological Answer : Employ reaction path search tools (e.g., density functional theory (DFT) simulations) to predict intermediates and byproducts. Optimize reaction conditions (solvent, catalyst, temperature) using Design of Experiments (DoE) frameworks. Incorporate green chemistry principles, such as solvent substitution or catalytic recycling, to reduce waste .

Q. What are the best practices for ensuring reproducibility in toxicity studies of halogenated isoquinoline derivatives?

- Methodological Answer : Standardize cell-based assays (e.g., cytotoxicity in HepG2 cells) with positive/negative controls. Use OECD guidelines for acute toxicity testing in vivo. Document batch-specific impurities via LC-MS and correlate them with observed toxicological endpoints .

Advanced Research Questions

Q. How can conflicting data on the reactivity of 5-Chloro-7-fluoroisoquinoline-1-carboxylic acid with nucleophiles be resolved in heterogeneous reaction systems?

- Methodological Answer : Perform kinetic studies under controlled conditions (e.g., inert atmosphere, moisture-free solvents) to isolate competing reaction pathways. Use in situ spectroscopic monitoring (Raman or UV-Vis) to track intermediate formation. Compare computational reaction energy profiles (DFT) with experimental yields to identify dominant mechanisms .

Q. What strategies are effective for elucidating the role of the fluorine substituent in modulating the biological activity of isoquinoline derivatives?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying halogen substituents. Use molecular docking simulations to assess binding affinity to target proteins (e.g., kinases). Validate predictions with in vitro enzyme inhibition assays and correlate results with electronic effects (Hammett constants) .

Q. How can researchers address discrepancies between computational predictions and experimental results in the crystallization behavior of 5-Chloro-7-fluoroisoquinoline-1-carboxylic acid?

- Methodological Answer : Re-evaluate force fields in molecular dynamics (MD) simulations for halogen interactions. Perform polymorph screening via high-throughput crystallization trials (e.g., solvent-drop grinding, temperature gradients). Use X-ray crystallography or PXRD to characterize dominant crystal forms and compare with predicted lattice energies .

Data Analysis & Contradiction Resolution

Q. What statistical frameworks are appropriate for analyzing dose-response inconsistencies in the antimicrobial activity of 5-Chloro-7-fluoroisoquinoline-1-carboxylic acid analogs?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Use ANOVA to assess batch-to-batch variability. Perform meta-analysis of published datasets to identify confounding variables (e.g., assay type, microbial strain variability) .

Q. How should researchers prioritize conflicting hypotheses about the degradation pathways of this compound under environmental conditions?

- Methodological Answer : Use isotopic labeling (e.g., ¹⁸O or ²H) to trace degradation products in simulated environmental matrices (soil/water). Combine LC-QTOF-MS for metabolite identification and computational degradation pathway modeling (e.g., EPI Suite). Validate hypotheses with time-course studies under UV light or microbial exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.